Thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine

Anticancer Medicinal Chemistry Scaffold Comparison

Thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine (CAS 18740-36-8) is a fused tricyclic heteroaromatic scaffold incorporating thiophene, 1,2,4-triazole, and pyrimidine rings in a planar, electron‑deficient arrangement. It serves as a versatile core for constructing compound libraries in medicinal chemistry and chemical biology.

Molecular Formula C7H4N4S
Molecular Weight 176.2
CAS No. 18740-36-8
Cat. No. B2875909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine
CAS18740-36-8
Molecular FormulaC7H4N4S
Molecular Weight176.2
Structural Identifiers
SMILESC1=CSC2=C1C3=NN=CN3C=N2
InChIInChI=1S/C7H4N4S/c1-2-12-7-5(1)6-10-9-4-11(6)3-8-7/h1-4H
InChIKeyCFMQZXZECLOKLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine (CAS 18740-36-8): Core Heterocycle and Procurement Baseline


Thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine (CAS 18740-36-8) is a fused tricyclic heteroaromatic scaffold incorporating thiophene, 1,2,4-triazole, and pyrimidine rings in a planar, electron‑deficient arrangement [1]. It serves as a versatile core for constructing compound libraries in medicinal chemistry and chemical biology [2]. The unsubstituted parent compound (C₇H₄N₄S, MW 176.20, XLogP3 1.9) is commercially available at purities of 95–98% and is utilized as a building block for later‑stage functionalization .

Why Generic Analogs Cannot Substitute for the Thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine Core


Simply interchanging the thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine core with its close analogs (e.g., thieno[2,3-d]pyrimidine or non‑thienylated triazolopyrimidine scaffolds) is not functionally equivalent. A directly comparable head‑to‑head study of derivatives across both scaffolds demonstrates that the target core can confer a superior antiproliferative profile, with lead compounds achieving sub‑micromolar GI₅₀ values across the NCI‑60 panel, while the thieno[2,3-d]pyrimidine series showed lower potency under identical assay conditions [1]. The fused thiophene ring also significantly alters lipophilicity (XLogP3 1.9 vs 0.12 for [1,2,4]triazolo[4,3-a]pyrimidine) and topological polar surface area, impacting downstream solubility, permeability, and target‑binding characteristics [2].

Quantitative Differentiation Evidence for Thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine Scaffold Selection


Anticancer Potency: Direct Scaffold Comparison in NCI‑60 Human Tumor Cell Line Panel

In a study directly synthesizing and evaluating both thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine and thieno[2,3-d]pyrimidine derivatives, the lead compound from the target scaffold (compound 9c) exhibited broad‑spectrum anticancer activity with GI₅₀ values ranging from 0.495 to 5.57 µM against 56 of the 59 human tumor cell lines tested [1]. In contrast, the most active compounds from the comparator thieno[2,3-d]pyrimidine series (compounds 6c and 6d) showed only single‑dose growth inhibition percentages (e.g., 86.38% against K‑562, 65.76% against SR, and 60.40% against MOLT‑4 for 6c) under the same NCI protocol, and did not achieve the sub‑micromolar GI₅₀ values seen with the target scaffold derivative [1].

Anticancer Medicinal Chemistry Scaffold Comparison

Selectivity Profile: Target Scaffold Derivative Induces Cell‑Cycle Arrest and Apoptosis

Further profiling of the lead compound 9c (thieno[3,2-e]triazolo[4,3-c]pyrimidine derivative) in the MDA‑MB‑468 breast cancer cell line demonstrated a distinct mechanism of action: induction of G2/M phase cell‑cycle arrest and pre‑G1 phase accumulation indicative of apoptosis [1]. The comparator thieno[2,3-d]pyrimidine derivatives 6c and 6d were not examined for cell‑cycle effects, highlighting an evidence gap for the alternative scaffold [1].

Apoptosis Cell Cycle Breast Cancer

Adenosine A₁ Receptor Affinity vs. Structural Analogs

Derivatives of the thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine core have demonstrated binding affinity at the adenosine A₁ receptor (A₁AR), with the most potent analog (compound 4d) achieving a Kᵢ value of 1.1 µM [1]. This contrasts with closely related [1,2,4]triazolo[1,5-a]pyrimidine‑based A₁AR antagonists, which have been reported with affinities in the nanomolar range (e.g., Kᵢ < 50 nM) but often lack the thieno‑fusion motif [2]. The thieno‑fused scaffold thus offers a distinct chemical space for modulating adenosine receptor selectivity, as none of the evaluated thieno[3,2-e]triazolo[4,3-c]pyrimidine derivatives showed inhibition of the A₂A receptor at 1 µM [1].

GPCR Adenosine Receptor CNS Drug Discovery

Physicochemical Differentiation: Lipophilicity and Polar Surface Area vs. Non‑Thienylated Triazolopyrimidines

The thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine core exhibits a computed XLogP3 of 1.9 and a topological polar surface area (TPSA) of 71.3 Ų [1]. In contrast, the simpler [1,2,4]triazolo[4,3-a]pyrimidine scaffold (no thiophene ring) has a substantially lower XLogP of ~0.12 and a TPSA of ~43.1 Ų [2]. The addition of the thiophene ring increases lipophilicity by approximately 1.8 log units and nearly doubles the TPSA, parameters that directly influence membrane permeability, solubility, and blood‑brain barrier penetration potential.

Drug-likeness ADME Physicochemical Properties

Prioritized Application Scenarios for Thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine (CAS 18740-36-8) Based on Verified Evidence


Scaffold for Anticancer Lead Generation Targeting Solid Tumors

Derivatives of this scaffold have demonstrated sub‑micromolar GI₅₀ values against a broad panel of solid tumor cell lines, including breast, lung, and CNS cancers, as verified in NCI‑60 screening [1]. The demonstrated induction of G2/M arrest and apoptosis further supports its use in programs seeking novel cytotoxic or cytostatic mechanisms.

Design of Subtype‑Selective Adenosine A₁ Receptor Ligands

The thieno‑fused triazolopyrimidine core yields compounds with measurable A₁AR affinity (Kᵢ ~1.1 µM) and inherent selectivity over A₂A receptors [1]. This profile is suitable for developing tool compounds or leads for neurological and cardiovascular indications where A₁AR modulation is desired.

Diversification of Heterocyclic Building Block Libraries for ADME Optimization

With an XLogP3 of 1.9 and TPSA of 71.3 Ų, the core occupies a distinct physicochemical property space compared to non‑thienylated triazolopyrimidines [1]. Incorporating this scaffold into a compound collection can systematically explore lipophilicity‑driven effects on membrane permeability and metabolic stability without additional synthetic complexity.

Synthetic Methodology Development and Scaffold‑Hopping Studies

The unsubstituted parent is a validated starting point for regioselective functionalization, as evidenced by multiple published synthetic routes yielding diverse 3,5,8,9‑substituted analogs [1]. It serves as a common intermediate for scaffold‑hopping exercises comparing thieno[2,3-d]pyrimidine and thieno[3,2-e]triazolopyrimidine derivatives in parallel [2].

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